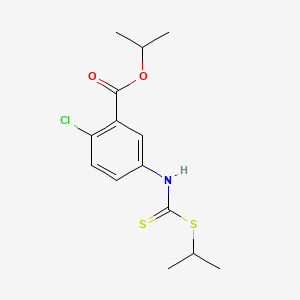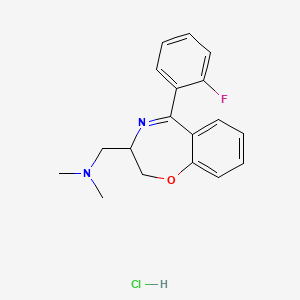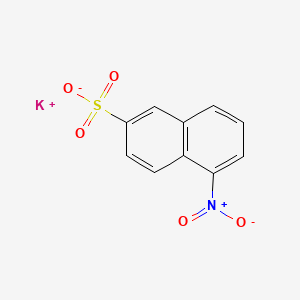
Sodium (Z)-3-(2-(2-(heptadec-8-enyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (Z)-3-(2-(2-(heptadec-8-enyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate is a complex organic compound that features a long hydrocarbon chain, an imidazole ring, and a propionate group. This compound is known for its surfactant properties and is often used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (Z)-3-(2-(2-(heptadec-8-enyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Heptadec-8-enyl Group: The long hydrocarbon chain is introduced via alkylation reactions, often using alkyl halides in the presence of a strong base.
Ethoxylation: The ethoxy group is added through an ethoxylation reaction, typically using ethylene oxide.
Propionate Formation: The final step involves the esterification of the ethoxylated imidazole with propionic acid, followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: To ensure consistent quality and yield.
Purification Steps: Including distillation, crystallization, and filtration to remove impurities.
Quality Control: Rigorous testing to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Sodium (Z)-3-(2-(2-(heptadec-8-enyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate undergoes various chemical reactions, including:
Oxidation: The hydrocarbon chain can be oxidized to form carboxylic acids or ketones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Dihydroimidazole derivatives.
Substitution Products: Various substituted imidazole derivatives.
Scientific Research Applications
Sodium (Z)-3-(2-(2-(heptadec-8-enyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. The long hydrocarbon chain interacts with hydrophobic surfaces, while the imidazole and propionate groups interact with hydrophilic surfaces. This dual interaction allows the compound to reduce surface tension and stabilize emulsions. The molecular targets include cell membranes and various hydrophobic-hydrophilic interfaces.
Comparison with Similar Compounds
Similar Compounds
- Oleic acid, compound with 2-(heptadec-8-enyl)-4,5-dihydro-1H-imidazole-1-ethanol .
- Azelaic acid, compound with (Z)-2-(heptadec-8-enyl)-4,5-dihydro-1H-imidazole-1-ethanol .
Uniqueness
Sodium (Z)-3-(2-(2-(heptadec-8-enyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate is unique due to its specific combination of a long hydrocarbon chain, an imidazole ring, and a propionate group. This combination imparts unique surfactant properties, making it highly effective in reducing surface tension and stabilizing emulsions compared to other similar compounds.
Properties
CAS No. |
94108-69-7 |
|---|---|
Molecular Formula |
C25H45N2NaO3 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
sodium;3-[2-[2-[(Z)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethoxy]propanoate |
InChI |
InChI=1S/C25H46N2O3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-26-19-20-27(24)21-23-30-22-18-25(28)29;/h9-10H,2-8,11-23H2,1H3,(H,28,29);/q;+1/p-1/b10-9-; |
InChI Key |
JTTGPWBSDIKCQU-KVVVOXFISA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC1=NCCN1CCOCCC(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC1=NCCN1CCOCCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


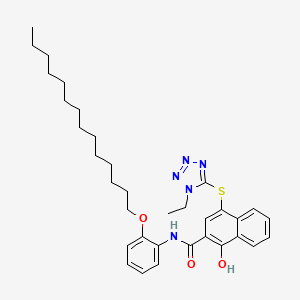
![6-Chloro-2-[[4-(dimethylamino)phenyl]imino]-4-methylbenzo[B]thiophene-3(2H)-one](/img/structure/B12694241.png)
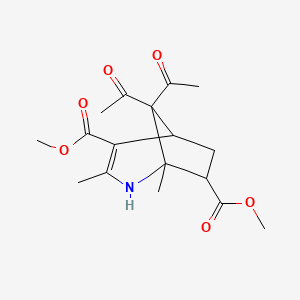
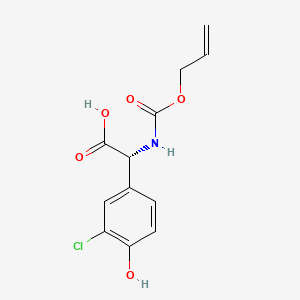

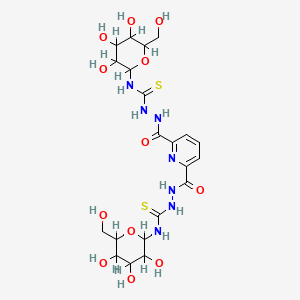

![N-[6-[2-(5-Nitro-2-furyl)vinyl]pyridazin-3-YL]acetamide monohydrochloride](/img/structure/B12694284.png)

